4-bromo-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a bromine atom, a nitrophenyl group, and a thieno[3,4-c]pyrazole ring system
Preparation Methods
The synthesis of 4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This core can be synthesized through a cyclization reaction involving appropriate precursors under specific conditions. The bromination and nitration steps are then carried out to introduce the bromine and nitrophenyl groups, respectively. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s unique properties may be utilized in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide include:
4-bromo-2-nitrophenol: Shares the bromine and nitrophenyl groups but lacks the thieno[3,4-c]pyrazole ring system.
N-(4-nitrophenyl)benzamide: Contains the nitrophenyl and benzamide groups but lacks the bromine atom and thieno[3,4-c]pyrazole ring.
Thieno[3,4-c]pyrazole derivatives: Compounds with similar ring systems but different substituents.
The uniqueness of 4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H13BrN4O5S |
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Molecular Weight |
477.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H13BrN4O5S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-29(27,28)10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24) |
InChI Key |
NLBLLSLHTNCDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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